Heptachlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.82e-07 M

g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102

Soluble in hexane.

Soluble in ethyl ether, ethanol, ligroin

In water, 0.18 mg/l @ 25 °C

Solubility in water: none

0.0006%

Synonyms

Canonical SMILES

- Understanding its insecticidal properties: Researchers studied Heptachlor's effectiveness against various insect pests, including termites, fire ants, and soil-borne insects impacting agricultural crops []. This involved investigating its mode of action and its lethal and sublethal effects on target insects.

- Environmental fate and behavior: Studies explored Heptachlor's persistence in soil and water, its binding to organic matter, and its potential for bioaccumulation in the food chain []. This research aimed to understand the environmental impact of Heptachlor use and assess potential risks to non-target organisms.

- Toxicological effects: Research investigated the potential health risks associated with Heptachlor exposure in humans and other animals. This included studies on acute and chronic toxicity, as well as potential carcinogenicity and other health effects [].

Contemporary Research Applications

While its use as a direct insecticide is limited, Heptachlor can still be found in some specific research contexts:

- Environmental monitoring: Due to its persistence in the environment, Heptachlor is sometimes used as a marker for historical pesticide contamination in soil and water samples. This helps researchers understand the extent and distribution of past agricultural practices.

- Toxicity testing: In some cases, Heptachlor may be used as a reference compound in toxicity testing of new pesticides or other chemicals. This allows researchers to compare the potential toxicity of new substances to a known harmful compound.

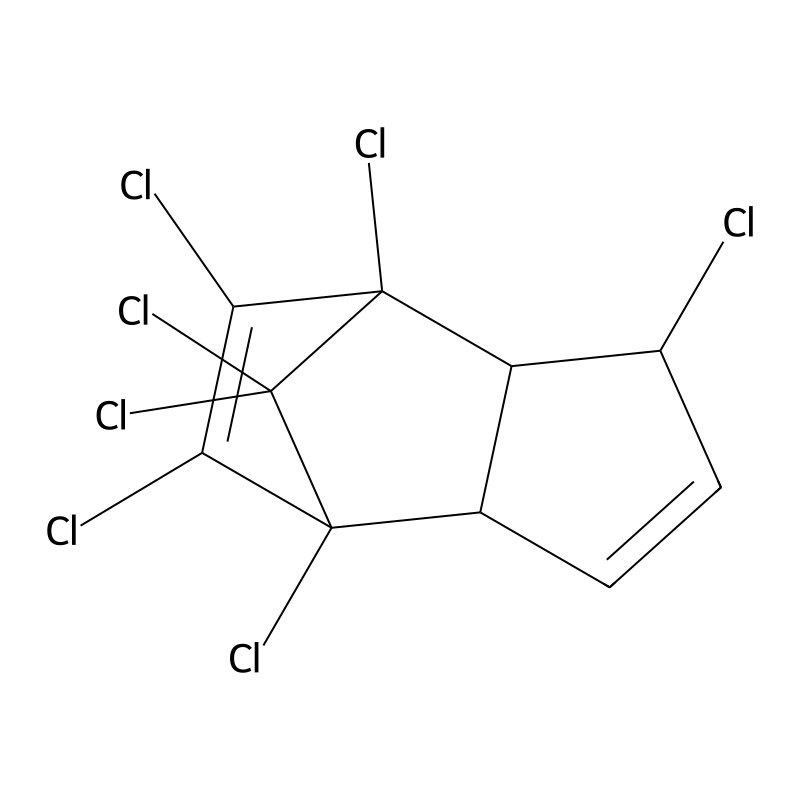

Heptachlor is a synthetic organochlorine compound primarily used as an insecticide. It is a colorless to white crystalline solid with a camphor-like odor, and its chemical formula is C₁₀H₅Cl₇, with a molecular weight of 373.35 g/mol. Heptachlor was widely utilized in agriculture and pest control from the 1950s until its registration was canceled in the United States in 1974 due to environmental and health concerns. It is classified as a persistent organic pollutant, exhibiting significant environmental stability and bioaccumulation potential in living organisms .

- Toxicity: Heptachlor is highly toxic to humans and wildlife. Exposure can cause a range of health effects, including seizures, liver damage, and potential cancer []. Due to its persistence in the environment and potential for bioaccumulation in the food chain, heptachlor poses a significant health risk [].

- Flammability: Not readily flammable [].

Heptachlor undergoes various chemical transformations, particularly in biological systems. The primary metabolic pathway involves its oxidation to heptachlor epoxide, which is more toxic than heptachlor itself. This reaction is facilitated by microsomal enzymes found in both animals and soil microorganisms .

In the environment, heptachlor can react with photochemically generated hydroxyl radicals, leading to its degradation with an estimated half-life of approximately 6.3 hours in air . Other reactions include hydrolysis and epoxidation processes that yield various metabolites such as 1-hydroxychlordene and heptachlor epoxide .

Heptachlor exhibits neurotoxic effects in animals, impacting the central nervous system and potentially leading to symptoms such as personality changes, decreased memory, and coordination difficulties upon high or repeated exposure . The acute toxicity of heptachlor is significant; for example, the oral LD₅₀ values for rats range from 100 to 162 mg/kg . Its metabolite, heptachlor epoxide, has a lower LD₅₀ value of approximately 62 mg/kg, indicating higher toxicity .

Carcinogenic studies have shown mixed results; while some studies suggested an increase in benign liver tumors, others indicated a significant rise in malignant tumors in mice exposed to heptachlor . The compound is not considered mutagenic based on tests conducted with various strains of Salmonella typhimurium .

Heptachlor is synthesized through a Diels-Alder reaction involving hexachlorocyclopentadiene and cyclopentadiene. This adduct undergoes chlorination followed by treatment with hydrogen chloride in nitromethane or iodine monochloride, often in the presence of aluminum trichloride . This synthesis method is analogous to those used for other cyclodienes.

Studies on heptachlor interactions reveal that it can accumulate in body fat and be detected in human tissues following exposure. Its breakdown product, heptachlor epoxide, is more prevalent in the environment than heptachlor itself due to its higher solubility and persistence . Research indicates that both compounds can be found in food sources such as fish and dairy products, raising concerns about dietary exposure .

Heptachlor shares structural similarities with several other organochlorine pesticides. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Chlordane | C₁₄H₈Cl₆ | More widely used; has similar insecticidal properties but different metabolic pathways. |

| Aldrin | C₁₂H₈Cl₆ | Converted to dieldrin; known for greater toxicity but shorter environmental persistence. |

| Dieldrin | C₁₂H₈Cl₆ | More toxic than heptachlor; used primarily for agricultural pests. |

| Lindane | C₆H₆Cl₆ | Used as a treatment for lice; less persistent but highly toxic. |

Uniqueness of Heptachlor: Heptachlor's unique feature lies in its chemical stability and bioaccumulation potential compared to these compounds. Its transformation into heptachlor epoxide significantly enhances its toxicity profile, making it a subject of concern regarding long-term environmental impact and human health risks.

Physical Description

Heptachlor and metabolites appears as a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Toxic by inhalation, skin absorption or ingestion. Corrosive to metals. Used as an insecticide.

WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR.

White to light-tan crystals with a camphor-like odor.

White to light-tan crystals with a camphor-like odor. [insecticide]

Color/Form

White to light tan crystals.

XLogP3

Boiling Point

310.0 °C

145 °C @ 1.5 MM HG

293°F (decomposes)

293°F (Decomposes)

Density

1.57 @ 9 °C

1.6 g/cm³

1.66

LogP

log Kow = 6.10

5.27/5.44

Odor

Melting Point

95.5 °C

95-96 °C

203°F

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

HEPTACHLOR WAS EVALUATED FOR GENOTOXICITY & EPIGENETIC MEMBRANE EFFECTS. IT WAS NON-GENOTOXIC IN ARLHGPRT MUTAGENESIS ASSAY IN WHICH THE GENOTOXIC CARCINOGENS 7,12-DIMETHYLBENZ(A)ANTHRACENE & BENZO(A)PYRENE INDUCED SIGNIFICANT INCR IN MUTANT INCIDENCE. HEPTACHLOR INHIBITED INTERCELLULAR COMMUNICATION BETWEEN CULTURED LIVER CELLS, A PROPERTY DEMONSTRATED BY MANY TUMOR PROMOTING AGENTS, WHEREAS, BENZO(A)PYRENE DID NOT PRODUCE THIS EPIGENETIC EFFECT.

The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron (Df), and GABA-activated (36) Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage-independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both compounds inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence for block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide (35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates.

The effects of heptachlor on oxidative phosphorylation and electron transport in male Donryu rat liver mitochondria were investigated. The effects of 50 uM heptachlor on the respiratory activity of isolated liver mitochondria was tested in the presence of added succinate as a substrate. The effects of 100 uM heptachlor was tested in the presence of three kinds of substrates: succinate, beta-hydroxybutylate, and ascorbate plus N,N,N'N'-tetramethylphenylene-diamine. Heptachlor at 50 uM greatly inhibited the state 3 respiration, but inhibited the state 4 respiration hardly at all. The inhibition was released by 2,4-dinitrophenol. The higher dose suppressed state 3 and state 4 respiration almost completely with succinate as substrate. The findings suggest that the function of the electron transport system was also suppressed by the higher heptachlor dose even without oxidative phosphorylation.

Vapor Pressure

4.00e-04 mmHg

4.0X10-4 mm Hg @ 25 °C

Vapor pressure, Pa at 25 °C: 0.053

0.0003 mmHg

(77°F): 0.0003 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Health Hazards -> Carcinogens, Teratogens

INSECTICIDES

Methods of Manufacturing

General Manufacturing Information

Dry formulations were discontinued by Velsicol Chemical Corp in mid 1970s.

Heptachlor is a constituent of technical chlordane, approximately 10% by weight.

Analytic Laboratory Methods

AOAC Method 990.06. Organochlorine Pesticides in Finished Drinking Water by Gas Chromatographic Method. Detection limit is unspecified.

APHA Method 6410-B. Extractable Base/Neutrals and Acids in Water by Liquid-Liquid Extraction and Gas Chromatography/Mass Spectroscopy. This method is applicable to municipal and industrial discharges. Detection limit = 1.9 ug/l.

APHA Method 6630-B. Organochlorine Pesticides in Water by Liquid-Liquid Extraction and Gas Chromatography. This method is applicable to the determination of organochlorine pesticides in waste and wastewater. Detection limit is unspecified.

For more Analytic Laboratory Methods (Complete) data for HEPTACHLOR (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In a preliminary investigation of the developmental effects of chemicals in mixture, three compounds were combined using two doses of each agent (a 2x2x2 design). F-344 rats were gavaged on gestation days 6-15 with solutions of trichloroethylene (32 or 320 mg/kg/day), di(2-ethylhexyl)phthalate (78 or 780 mg/kg/day), and heptachlor (0.8 or 8 mg/kg/day) in corn oil. Each high dose was selected to produce minimal maternal toxicity when administered alone. The dams were allowed to deliver and their litters were examined on days 1 and 6. Implants were counted to determine prenatal loss. Maternal weight gain on gestation days 6-8 showed main effects of all three chemicals, but no significant interactions. Gestational weight gains exclusive of live litter weights revealed trichloroethylene and heptachlor main effects as well as a trichloroethylene-heptachlor interaction. Developmentally, full litter resorptions occurred in 20-75% of the dams in groups receiving a high dose of at least two of the compounds. Prenatal losses indicated a marginal trichloroethylene-heptachlor interaction. On day 1, main effects of trichloroethylene and di(2-ethylhexyl)phthalate were present for pup weight, while by day 6, only trichloroethylene exerted a main effect. Dose responses and synergistic effects of these toxicants are currently being pursued using additional doses in a 5x5x5 design.

CONTRARY TO EXPECTATIONS HEXADECANE HAD NO SIGNIFICANT EFFECT ON THE BODY CLEARANCE OF HEPTACHLOR IN RATS. HOWEVER, PHASE II ENZYME INDUCTION ALTERED THE KINETICS OF HEPTACHLOR DRAMATICALLY, REDUCING ITS HALF-LIFE BY ABOUT 1/3. REDUCTION OF HALF-LIFE WAS REFLECTED IN CORRESPONDINGLY LOWERED ADIPOSE TISSUE & BLOOD LEVELS.

Stability Shelf Life

Dates

Potential Human Health Risks of Organochlorine Pesticides (OCPs) and Polychlorinated Biphenyls (PCBs) Associated with Fish Consumption in Anhui Province, China

Jiaojiao Yin, Li Wang, Qi Liu, Sai Li, Jian Li, Xuezhen ZhangPMID: 32356001 DOI: 10.1007/s00128-020-02861-6

Abstract

In this study, the concentrations of 14 types of organochlorine pesticides (OCPs) and 7 types of polychlorinated biphenyls (PCBs) in four freshwater fish species (Ctenopharyngodon idella, Cyprinus carpio, Hypophthalmichthys molitrix and Hypophthalmichthys nobilis) collected from nine lakes in Anhui Province were determined. Among these contaminants, only hexachlorobenzene (HCB), heptachlor, hexachlorocyclohexane (β- and γ-HCH), dichlorodiphenyldichloroethylene (p,p'-DDE) and PCB 101 were detected, and HCB had the highest measured concentrations while the heptachlor showed the lowest concentrations. In the four fish species, C. carpio preferred to accumulate more OCPs and PCBs than C. idellus. Moreover, the health risk assessments demonstrated that consumption of these fish species may pose both non-carcinogenic and carcinogenic risks, especially for children at high exposure level (95th). As the concentrations of contaminants in ventral muscle were higher than that in dorsal muscle, the consumption of ventral muscle should be limited to avoid the potential risk of OCPs and PCBs.Organochlorine Pesticides and Potentially Toxic Elements in Groundwater from a Protected Reserve in the Maya Region of Hopelchen, Mexico

A G Polanco-Rodríguez, F Arcega-Cabrera, J A Araujo-León, E Lamas-CosíoPMID: 32322933 DOI: 10.1007/s00128-020-02848-3

Abstract

Water quality degradation by organochlorine pesticides and potentially toxic elements is of worldwide concern. This research explores groundwater conditions, regarding organochlorine pesticides and potentially toxic elements, in Hopelchen, Campeche, which is located in the buffer zone of the Calakmul Biosphere Reserve. Unfortunately, agriculture is allowed and agrochemical use is not monitored and sanctioned. Results show that Heptachlor, Endosulfan, and Dieldrin, all recognized carcinogens, had concentrations above the Mexican normative recommended values. Conversely, Cd and Ni concentrations were below recommended values. These results demonstrate that government intervention involving immediate control over agrochemical use is mandatory. Also, the results underscore the contamination of groundwater in several of the Calakmul Biosphere Reserve's buffer zones by organochlorine pesticides concentrations, posing a probable threat for local inhabitants who consume this water and use it for recreation.Status of pesticide residues in water, sediment, and fishes of Chilika Lake, India

Subir K Nag, K Saha, S Bandopadhyay, A Ghosh, M Mukherjee, A Raut, R K Raman, V R Suresh, S K MohantyPMID: 31953601 DOI: 10.1007/s10661-020-8082-z

Abstract

Chilika Lake is the largest coastal lagoon in Asia and the second largest in the world covering an area of 1100 kmand spread over three districts of Odisha state of India. It is the first Indian wetland designated as a wetland of international importance under the Ramsar Convention in 1981. The lake ecosystem sustains large and diversified resources of plants and animals including fisheries. Pollution of the ecosystem caused by residues of pesticides originating from different sources was assessed through multiple sampling from 2012 to 2016 from three potential sites of contamination, viz., Palur Bridge, Daya River Estuary, and Makara River. Incidence of organochlorinated (OC) pesticide residues was noticed in about 25% water samples. HCH (α, γ&δ), DDD (op

), DDE (op

&pp.

) and heptachlor were the OCs detected in concentration varying from 0.025 to 23.4 μg/l. None of the eight targeted synthetic pyrethroid (SP) pesticides was found in water, but among the organophosphates (OP), chlorpyrifos (0.019-2.73 μg/l), and dichlorvos (0.647 μg/l) were recorded. In sediment samples, residues of OC or OP pesticides were not present, but one SP pesticide was recorded. Fish samples were contaminated to the extent of 55%, mostly with residues of OCs and OPs and less with SPs. However, their concentrations were below the permissible limit, so there was no direct threat of health hazards to humans.

Organochlorine pesticides contamination in agricultural soils of southern Iran

Raheleh Kafaei, Hossein Arfaeinia, Arezo Savari, Marzieh Mahmoodi, Marzieh Rezaei, Mohamad Rayani, George A Sorial, Nazir Fattahi, Bahman RamavandiPMID: 31726590 DOI: 10.1016/j.chemosphere.2019.124983

Abstract

There is limited information about pesticide contamination in Iran's agricultural land, particularly in plains producing exportable fruits. The aim of this investigation was to evaluate the concentration of organochlorine pesticides (OCPs) including hexachlorocyclohexane (HCH), heptachlor, dichloro-diphenyl-trichloroethane (DDT), chlordane (CHL), and their isomers compounds in agricultural soils of southern Iran. A total of 28 topsoil samples were collected from agricultural lands of Dalaki and Shabankare areas, Bushehr, Iran. In Dalaki area, the mean value of ΣHCH (α, β, γ, δ), ΣDDT (o,p-DDE, o,p-DDD, o,p-DDT, p,p-DDE, p,p-DDD, p,p-DDT, and DDT), and ΣCHL (Trans-chlordane, Cis-chlordane, Heptachlor-exo-epoxide, and Heptachlor) was found to be 0.411 ng/g (dry weight, dw), 4.37 ng/g dw, and 2.04 ng/g dw, respectively. In Shabankare area the mean value of ΣHCH, ΣDDT, and ΣCHL was measured to be 1.38 ng/g dw, 11.99 ng/g dw, and 1.62 ng/g dw, respectively. The concentration trend of pesticides in both areas was as follows: DDT > CHL > HCH. Source identification indicated recent usage of HCH and DDT in the studied areas. Obtaining a cis-chlordane/trans-chlordane ratio greater than one in Shabankare farmlands showed that chlordane was not used recently. The health risk assessment showed that children and adults groups in both areas are exposed to negligible cancer risk. More serious attempts are necessary to reduce usage of OCPs during the agricultural process and the protection of soil and human health in the studied areas.The effect of #enhancement-free Instagram images and hashtags on women's body image

Marika Tiggemann, Ksenia ZinovievPMID: 31605888 DOI: 10.1016/j.bodyim.2019.09.004

Abstract

Instagram is a popular social networking site where users can post and share photos. One increasing trend on the site is the posting of natural and unaltered images. The present study aimed to experimentally investigate the effect of enhancement-free (i.e., no makeup, no digital alteration) Instagram images and their accompanying hashtags on women's body image. Participants were 204 female undergraduate students who were randomly assigned to view one of three sets of Instagram images: standard (i.e., idealised) images, enhancement-free images, or the same set of enhancement-free images with hashtags indicating their enhancement-free nature. As predicted, exposure to enhancement-free images resulted in significantly lower facial dissatisfaction than exposure to the standard images. However, the addition of hashtags resulted in significantly greater facial dissatisfaction than the same enhancement-free images with no hashtags. There were no significant effects for body dissatisfaction. Effects on facial dissatisfaction were moderated by self-photo manipulation, whereby the difference between standard and enhancement-free images was greater for women who digitally manipulate their own photos. Overall, the findings suggest that, under some conditions, enhancement-free images have the potential to protect Instagram users against appearance concerns.Biomonitoring Organochlorine Pesticides in Didelphis virginiana from Yucatan, Mexico by GC-ECD

Jesús Alfredo Araujo-León, Gonzalo J Mena-Rejón, Elsy B Canché-Pool, Hugo A Ruiz-PiñaPMID: 30989282 DOI: 10.1007/s00128-019-02609-x

Abstract

The aim of the present work was to apply a validated methodology for the detection of organochlorine pesticides in Didelphis virginiana (Virginia opossum) serum samples collected in Yucatan, Mexico. Recent studies performed to investigate the presence of Organochlorines (OCLs) in water, human blood and milk, and animal tissues from Yucatan have shown that the OCLs concentrations are high and can be associated with potential human health risk. Since opossum is considered an important synanthropic species in Yucatan, 40 opossum serum samples were analyzed by gas chromatography with electron capture detector. The most common OCLs found in opossum sera were lindanes, chlordanes, drines, and endosulfan. Heptachlor, heptachlor epoxide, and lindanes were found at the highest concentrations, while dichlorodiphenyl trichloroethane and its metabolites were found at the lowest concentrations in the samples. The good linearity, precision, and accuracy obtained in the evaluated parameters in the extraction and chromatographic methods support its application for the monitoring of OCLs pesticides in populations of opossums and other wild species in Yucatan.Contamination of Foods from Cameroon with Residues of 20 Halogenated Pesticides, and Health Risk of Adult Human Dietary Exposure

Yamdeu Joseph Hubert Galani, Michael Houbraken, Abukari Wumbei, Joseph Fovo Djeugap, Daniel Fotio, Yun Yun Gong, Pieter SpanoghePMID: 34068747 DOI: 10.3390/ijerph18095043

Abstract

(1) Background: Halogenated pesticides are abundantly used in Cameroon, but there is no information on the health risk of consumers from exposure to their residues in foods. (2) Methods: Residues of 20 halogenated pesticides were determined in 11 agricultural products collected in the 3 largest cities of Cameroon using QuEChERS extraction and gas chromatography with electron capture detector (GC-ECD), and health risk from dietary exposure was assessed. (3) Results: Organochlorines pesticides aldrin, p,p'-dichlorodiphenyl-trichloroethane (DDT) and β-hexachlorocyclohexane (β-HCH) found in 85.0%, 81.9% and 72.5% of samples, respectively, were the most frequently detected. The highest average concentrations of residues were 1.12, 0.74 and 0.39 mg/kg for methoxychlor, alachlor and β-HCH, respectively, found in chilli pepper. Chili pepper (58.9%), cowpea (56.8%), black beans (56.5%) and kidney beans (54.0%) exhibited the highest residue occurrences. Levels above the European Union maximum residue limits (MRLs) were found for all the 20 pesticides, in 40.1% of the positive analyses, and the food samples contained 14 pesticides banned in Cameroon. Chronic, acute, cumulative and carcinogenic risk assessments revealed that lifetime consumption of maize, black beans, kidney beans, groundnuts and chili pepper contaminated with aldrin, dieldrin, endrin, HCB, heptachlor, o,p'-DDT, p,p'-DDD, p,p'-DDT, p,p'-DDE and β-HCH, could pose health risks. (4) Conclusion: These results show that there is an urgent need of pesticide usage regulation, effective application of pesticide bans and management of obsolete pesticide stocks in Cameroon.Distribution pattern of persistent organic pollutants in aquatic ecosystem at the Rosetta Nile branch estuary into the Mediterranean Sea, North of Delta, Egypt

Moustafa Mohamed Saleh AbbassyPMID: 29886927 DOI: 10.1016/j.marpolbul.2018.03.049

Abstract

The objective of this study was to evaluate the distribution pattern of persistent organic pollutants in water, sediment and aquatic biota represented by Oreochromis niloticus and Donax trunculus at the Rosetta Nile branch estuary. α-HCH, p,p'-DDE and polychlorinated biphenyls were the predominant compounds detected at ranges of 0.54-4.90 ng/l water, 0.75-2.41 ng/g, d. wt. sediment and 2.19-28.11 ng/g, fresh wt. biota. β and γ-HCHs, endosulfan compounds, heptachlor and heptachlor epoxide were at low detection frequencies. Totally, the organochlorine pollutants were at high levels and abundances in Donax spp. than in Tilapia spp. followed by sediment and water. These levels were ranged between lower and higher than those found by the other studies established in Egypt, and well below its tolerable residue levels in fish. A correlation was found for the quantified pollutants between water, sediment and biota. This is clearly reflecting the bioaccumulation properties of these compounds.Insight into occurrence, profile and spatial distribution of organochlorine pesticides in soils of solid waste dumping sites of Pakistan: Influence of soil properties and implications for environmental fate

Marriya Sultan, Sidra Waheed, Usman Ali, Andrew James Sweetman, Kevin C Jones, Riffat Naseem MalikPMID: 30529619 DOI: 10.1016/j.ecoenv.2018.11.020

Abstract

Waste dumping sites are considered as significant disposal pathway for waste contaminants including pesticides. In the present study OCPs were analyzed in soils of waste dumping sites of Pakistan. The mean concentrations of OCPs were in the order: ∑DDTs>∑HCHs>∑Endosulfan>∑HCB>Heptachlor. Order of overall ∑OCPs contamination with respect to location was Lahore>Sukkur>Karachi>Kamoki>Faisalabad>Hyderabad>Losar>Gujrat>Peshawar. Distribution of OCPs in solid waste dumping site was mainly influenced by textural classes, input history and pollution source. Soil texture was the dominant factor for retention of OCPs, whereas TOC and black carbon has not significantly impacted the concentrations of OCPs. Diagnostic ratios indicated the historical input, anaerobic degradation pathway and use of technical mixtures of DDTs in majority of waste dumping sites whereas for HCHs recent as well as past usage of technical mixture was prevalent in most of the areas. Regression analysis revealed a weak positive correlation of OCPs with socioeconomic indices (HDI, Population, waste generation) which is linked with history of use of these contaminants in the respective areas. Forecasted waste generation quantity for the year 2026 showed that waste generation amount will get doubled by the year 2026 suggesting the need properly designed waste management system.Heptachlor-induced epithelial to mesenchymal transition in HK-2 cells mediated via TGF-β1/Smad signalling

N Singh, M Siddarth, R Ghosh, A K Tripathi, B D BanerjeePMID: 30719927 DOI: 10.1177/0960327119828136